molecular formula C22H28O6S B1673817 Thiophene, tetrahydro-2,5-bis(3,4,5-trimethoxyphenyl)-, trans- CAS No. 101394-50-7

Thiophene, tetrahydro-2,5-bis(3,4,5-trimethoxyphenyl)-, trans-

Cat. No.: B1673817
CAS No.: 101394-50-7
M. Wt: 420.5 g/mol
InChI Key: LRKDYEMHDRMUKA-XJDOXCRVSA-N
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Description

L 653150 is a small molecule drug developed by Merck & Co., Inc.

Preparation Methods

The synthetic routes and reaction conditions for L 653150 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through organic chemical reactions involving specific reagents and conditions. The preparation method for in vivo formula involves dissolving the compound in a mixture of dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and distilled water .

Chemical Reactions Analysis

L 653150 undergoes various chemical reactions, primarily involving its role as a platelet-activating factor receptor antagonist. It is involved in reactions that inhibit the action of platelet-activating factor, which can lead to the reduction of inflammation and other related processes. Common reagents used in these reactions include dimethyl sulfoxide and polyethylene glycol . The major products formed from these reactions are typically the inhibited forms of the platelet-activating factor receptor .

Comparison with Similar Compounds

L 653150 is similar to other platelet-activating factor receptor antagonists, such as L 652731. Both compounds inhibit the action of platelet-activating factor, but L 653150 has been shown to be more potent in certain studies . Other similar compounds include various lignan analogs, which have been synthesized as novel platelet-activating factor receptor antagonists . These compounds share a similar mechanism of action but may differ in their potency and specificity.

Properties

CAS No.

101394-50-7

Molecular Formula

C22H28O6S

Molecular Weight

420.5 g/mol

IUPAC Name

(5S)-2,5-bis(3,4,5-trimethoxyphenyl)thiolane

InChI

InChI=1S/C22H28O6S/c1-23-15-9-13(10-16(24-2)21(15)27-5)19-7-8-20(29-19)14-11-17(25-3)22(28-6)18(12-14)26-4/h9-12,19-20H,7-8H2,1-6H3/t19-,20?/m0/s1

InChI Key

LRKDYEMHDRMUKA-XJDOXCRVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2CCC(S2)C3=CC(=C(C(=C3)OC)OC)OC

SMILES

COC1=CC(=CC(=C1OC)OC)C2CCC(S2)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CCC(S2)C3=CC(=C(C(=C3)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,5-di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene
L 653150
L-653150

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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